molecular formula C16H16N2O3 B11689976 N'-[1-(2-hydroxyphenyl)ethylidene]-2-phenoxyacetohydrazide

N'-[1-(2-hydroxyphenyl)ethylidene]-2-phenoxyacetohydrazide

Cat. No.: B11689976
M. Wt: 284.31 g/mol
InChI Key: NFISRTBAASBHSA-SFQUDFHCSA-N
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Description

N’-[(1E)-1-(2-hydroxyphenyl)ethylidene]-2-phenoxyacetohydrazide is a hydrazone derivative known for its versatile chemical properties. This compound is characterized by the presence of a hydrazone linkage, which is a functional group formed by the condensation of hydrazides with aldehydes or ketones. The compound’s structure includes a phenoxyacetohydrazide moiety and a hydroxyphenyl group, making it a valuable intermediate in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1E)-1-(2-hydroxyphenyl)ethylidene]-2-phenoxyacetohydrazide typically involves the condensation reaction between 2-hydroxyacetophenone and phenoxyacetohydrazide. The reaction is carried out in an ethanol solvent with a catalytic amount of glacial acetic acid. The mixture is refluxed for several hours, followed by cooling and filtration to obtain the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, solvent, and catalyst concentration to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[(1E)-1-(2-hydroxyphenyl)ethylidene]-2-phenoxyacetohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine derivatives.

    Substitution: The phenoxy and hydroxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of quinones or oxides.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of substituted phenoxyacetohydrazides or hydroxyphenyl derivatives.

Scientific Research Applications

N’-[(1E)-1-(2-hydroxyphenyl)ethylidene]-2-phenoxyacetohydrazide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and coordination compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic applications, such as anticancer and anti-inflammatory agents.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[(1E)-1-(2-hydroxyphenyl)ethylidene]-2-phenoxyacetohydrazide involves its interaction with various molecular targets. The hydrazone linkage can form coordination complexes with metal ions, influencing their biological activity. The compound’s hydroxy and phenoxy groups can participate in hydrogen bonding and other interactions, affecting its reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(1E)-1-(2-hydroxyphenyl)ethylidene]methoxycarbohydrazide
  • N’-[(1E)-1-(2-hydroxyphenyl)ethylidene]isonicotinohydrazide
  • (E)-N’-[(1-(5-chloro-2-hydroxyphenyl)ethylidene]thiophene-2-carbohydrazide

Uniqueness

N’-[(1E)-1-(2-hydroxyphenyl)ethylidene]-2-phenoxyacetohydrazide is unique due to its specific combination of phenoxy and hydroxy groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C16H16N2O3

Molecular Weight

284.31 g/mol

IUPAC Name

N-[(E)-1-(2-hydroxyphenyl)ethylideneamino]-2-phenoxyacetamide

InChI

InChI=1S/C16H16N2O3/c1-12(14-9-5-6-10-15(14)19)17-18-16(20)11-21-13-7-3-2-4-8-13/h2-10,19H,11H2,1H3,(H,18,20)/b17-12+

InChI Key

NFISRTBAASBHSA-SFQUDFHCSA-N

Isomeric SMILES

C/C(=N\NC(=O)COC1=CC=CC=C1)/C2=CC=CC=C2O

Canonical SMILES

CC(=NNC(=O)COC1=CC=CC=C1)C2=CC=CC=C2O

Origin of Product

United States

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